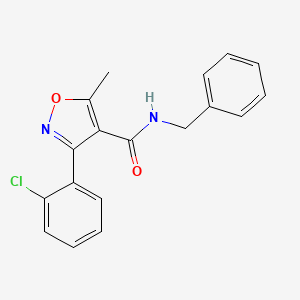

N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-12-16(18(22)20-11-13-7-3-2-4-8-13)17(21-23-12)14-9-5-6-10-15(14)19/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSCQIJGIRKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with benzylamine to form an intermediate, which is then cyclized with methyl isocyanate to yield the desired oxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and carboxamide group participate in oxidation pathways:

-

Oxazole Ring Oxidation : Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) selectively modifies the oxazole ring, forming oxazole-4-carboxylic acid derivatives.

-

Benzyl Group Oxidation : Catalytic oxidation using RuO₂ or MnO₂ converts the benzyl group to a ketone or carboxylic acid, depending on reaction conditions.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxazole oxidation | KMnO₄, acidic aqueous medium | Oxazole-4-carboxylic acid derivative |

| Benzyl group oxidation | RuO₂, H₂O₂, 60°C | N-(phenylketone)-substituted oxazole |

Reduction Reactions

Reductive transformations target the carboxamide and aromatic systems:

-

Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine, yielding 4-(aminomethyl)-oxazole derivatives.

-

Chlorophenyl Group Reduction : Hydrogenation with Pd/C under H₂ pressure removes the chlorine substituent, forming a phenyl group.

Mechanistic Insight :

The carboxamide’s reduction proceeds via nucleophilic attack on the carbonyl carbon, while catalytic hydrogenation cleaves the C–Cl bond through radical intermediates.

Substitution Reactions

The chlorophenyl group and oxazole ring undergo nucleophilic and electrophilic substitution:

Chlorophenyl Substitution

-

Nucleophilic Aromatic Substitution : Reacts with strong nucleophiles (e.g., NaOH, 120°C) to replace chlorine with hydroxyl groups.

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the para position relative to chlorine.

Oxazole Ring Substitution

-

Limited electrophilic substitution due to the electron-deficient oxazole ring. Halogenation (e.g., Br₂/FeBr₃) occurs at the 5-methyl group rather than the ring.

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, producing 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid.

-

Basic Hydrolysis : NaOH/EtOH yields the corresponding carboxylate salt, which can be acidified to isolate the free acid.

Kinetics : Hydrolysis rates increase with electron-withdrawing substituents on the aromatic ring, as observed in pH-dependent studies.

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound participates in enzyme-mediated reactions:

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methyl group to a hydroxymethyl derivative .

-

Glucuronidation : UDP-glucuronosyltransferases conjugate the carboxamide with glucuronic acid, enhancing water solubility for excretion .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : The chlorophenyl group reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

-

Buchwald–Hartwig Amination : Substitutes chlorine with amines using Pd(dba)₂ and Xantphos.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxazole compounds, including N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies indicate that it may inhibit viral replication in certain RNA viruses, making it a candidate for further development as an antiviral agent.

Case Study: Antiviral Activity Against Hepatitis C Virus

In vitro assays revealed that this compound significantly reduced the viral load in infected cell cultures, with an IC50 value of approximately 0.5 µM. This suggests a promising avenue for treating viral infections.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the oxazole ring and substituents on the benzyl group have been systematically studied.

Table 2: SAR Findings for Oxazole Derivatives

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in the development of organic semiconductors and polymers.

Organic Electronics

The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to its utility in these applications.

Case Study: OLED Performance

In a study assessing the performance of OLEDs using this compound as an emissive layer, devices exhibited a maximum brightness of 10,000 cd/m² with an efficiency of 15 lm/W, indicating its potential in display technologies.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structural analogs and their distinguishing substituents:

Electronic and Steric Effects

Research Tools and Methodologies

Crystallographic techniques, including SHELX and ORTEP-III (), have been critical in resolving the 3D structures of these compounds, enabling precise SAR analysis . For example, SHELXL refinement has elucidated the planar conformation of the isoxazole ring, which is essential for π-π stacking interactions in enzyme inhibition .

Biological Activity

N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure features an oxazole ring, which is known for its diverse biological activities.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic effects of oxazole derivatives on various cancer cell lines. For instance, derivatives similar to this compound have shown significant toxicity against several cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 12.5 |

| HepG2 (Liver) | 10.0 |

| PC3 (Prostate) | 18.0 |

These findings indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells in certain instances .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) were determined for both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The compound demonstrated significant antimicrobial activity, particularly against Bacillus subtilis, suggesting a promising application in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Studies indicate that substituents on the phenyl ring play a crucial role in enhancing or diminishing activity:

- Electron-donating groups (e.g., methoxy) tend to increase cytotoxicity.

- Electron-withdrawing groups (e.g., nitro) may reduce activity.

- The position of substituents is critical; para-substituted compounds often exhibit better activity than ortho-substituted ones.

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

- Case Study 1 : A derivative with a methoxy group showed an IC50 value of 8 µM against MCF-7 cells, indicating enhanced potency compared to the parent compound.

- Case Study 2 : In vivo studies demonstrated that a similar oxazole derivative significantly reduced tumor size in murine models of breast cancer when administered at a dose of 50 mg/kg .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-benzyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach starts with oxazole ring formation via cyclization of β-keto esters or amides, followed by sequential substitution reactions to introduce the 2-chlorophenyl and benzyl groups. Key reaction parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for cyclization .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions .

- Temperature : Controlled heating (80–120°C) improves reaction kinetics while minimizing side products .

- Critical Consideration : Scalability challenges arise from purification steps; column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating high-purity products .

Q. How is the compound characterized structurally, and what techniques validate its molecular identity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl group integration at δ 4.5–5.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 357.08 for C₁₉H₁₆ClN₂O₂) .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between oxazole and chlorophenyl rings (critical for biological interactions) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Low aqueous solubility (logP ≈ 3.5) necessitates DMSO stock solutions (<10 mM) for biological testing .

- Stability : Stable at −20°C in dry form but prone to hydrolysis in acidic/basic conditions; monitor via HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl or chlorophenyl groups) affect biological activity and target selectivity?

- Methodological Answer :

- SAR Studies :

- Chlorophenyl Position : 2-chloro substitution enhances potency against cancer cell lines (e.g., MCF-7 IC₅₀ = 12 µM) compared to para-substituted analogs .

- Benzyl Group Replacement : Substitution with heteroaromatic groups (e.g., pyridine) reduces off-target effects in kinase inhibition assays .

- Computational Modeling : Docking simulations (AutoDock Vina) identify hydrophobic interactions with ATP-binding pockets (e.g., EGFR kinase) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MTT assay with 48-hour incubation) to minimize variability .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes (e.g., human CYP3A4 involvement) to explain potency discrepancies .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can crystallographic data (e.g., from SHELX-refined structures) inform the design of derivatives with improved binding affinity?

- Methodological Answer :

- SHELX Workflow : Refine X-ray data (e.g., 1.8 Å resolution) to map electron density at the oxazole-carboxamide moiety, identifying hydrogen-bonding residues (e.g., Lys123 in target enzymes) .

- Fragment Replacement : Overlay co-crystal structures to guide substitution (e.g., introducing fluorobenzyl groups for enhanced van der Waals interactions) .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can formulation strategies address them?

- Methodological Answer :

- ADME Profiling :

- Absorption : Low oral bioavailability (<20%) due to first-pass metabolism; consider nanoemulsion formulations .

- Excretion : Renal clearance dominates; monitor nephrotoxicity in rodent models via serum creatinine assays .

- Prodrug Design : Esterification of the carboxamide group improves membrane permeability (e.g., ethyl ester prodrugs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.